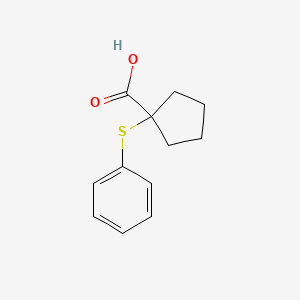

1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid

描述

属性

IUPAC Name |

1-phenylsulfanylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2S/c13-11(14)12(8-4-5-9-12)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNNSIJKERNYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206193 | |

| Record name | Cyclopentanecarboxylic acid, 1-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57557-65-0 | |

| Record name | Cyclopentanecarboxylic acid, 1-(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057557650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarboxylic acid, 1-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Sulfonyl Precursor Reduction Route

A prevalent method starts with the preparation of 1-(Phenylsulfonyl)cyclopentane-1-carboxylic acid, which is then reduced to the phenylsulfanyl derivative.

Synthesis of 1-(Phenylsulfonyl)cyclopentane-1-carboxylic acid : This is typically prepared by reacting cyclopentanecarboxylic acid with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, attaching the phenylsulfonyl group to the cyclopentane ring.

Reduction to 1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid : The sulfonyl group is selectively reduced to a sulfide using reducing agents such as lithium aluminum hydride or other hydride donors. This step requires careful control to avoid reduction of the carboxylic acid group.

Alkylation of Phenylacetonitrile Followed by Hydrolysis

An alternative synthetic approach involves the alkylation of phenylacetonitrile with a dihalide, followed by hydrolysis to yield the carboxylic acid:

Phenylacetonitrile is reacted with a suitable dihalide such as 1,4-dihalobutane in the presence of aqueous sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide (DMSO). This alkylation forms a nitrile intermediate with a cyclopentane ring system.

The nitrile intermediate is then hydrolyzed under acidic or basic conditions to yield 1-phenylcyclopentane carboxylic acid. This method allows for the introduction of the phenyl group linked via sulfur if further functionalization is performed.

Multi-step Synthesis via Drug Intermediate Pathway

A patented method for synthesizing 1-phenylcyclopentane carboxylic acid, a close analog, involves:

Reaction of phenylacetaldehyde with sodium bisulfite and stannous chloride to form an intermediate.

Subsequent treatment with 1,4-diaminobutane and potassium bromide to form a cyclized intermediate.

A copper-catalyzed reaction under reflux with potassium sulfate and cyclohexane solution to form the carboxylic acid.

Final purification involves pH adjustment with oxalic acid, filtration, washing, dehydration, and recrystallization.

While this method is more complex, it demonstrates the feasibility of constructing the cyclopentane ring with phenyl substitution and carboxylic acid functionality, which can be adapted for phenylsulfanyl derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Sulfonyl Precursor Reduction | Cyclopentanecarboxylic acid, phenylsulfonyl chloride, pyridine, LiAlH4 | High selectivity; well-established steps | Requires careful reduction control; multi-step |

| Alkylation of Phenylacetonitrile + Hydrolysis | Phenylacetonitrile, 1,4-dihalobutane, NaOH, DMSO | Direct ring formation; versatile intermediate | Requires nitrile hydrolysis; possible side reactions |

| Multi-step Drug Intermediate Pathway | Phenylacetaldehyde, sodium bisulfite, stannous chloride, CuCl, KBr, K2SO4 | Suitable for scale-up; high purity crystals | Complex, multi-step; longer reaction times |

Research Findings and Analysis

The sulfonyl precursor route is widely used for its straightforward approach in introducing the phenylsulfonyl group, which can then be chemically reduced to the phenylsulfanyl derivative without affecting the carboxylic acid group.

Alkylation methods provide a strategic approach to build the cyclopentane ring system with phenyl substitution, offering flexibility in functional group transformations.

The patented multi-step synthesis highlights the industrial applicability of these methods for producing high-purity intermediates, which can be adapted for phenylsulfanyl compounds by modifying the sulfur-containing reagents.

Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity. For example, reduction reactions require mild conditions to prevent over-reduction.

化学反应分析

1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation:

Reagents: Potassium permanganate, chromium trioxide

Conditions: Aqueous or organic solvents, elevated temperatures

Products: Oxidized derivatives, such as sulfoxides or sulfones

Reduction:

Reagents: Lithium aluminum hydride, sodium borohydride

Conditions: Anhydrous solvents, room temperature or below

Products: Reduced derivatives, such as alcohols or thiols

Substitution:

Reagents: Halogenating agents (e.g., thionyl chloride, phosphorus tribromide)

Conditions: Organic solvents, room temperature or below

Products: Substituted cyclopentane derivatives

科学研究应用

1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules

- Employed in the study of reaction mechanisms and kinetics

Biology:

- Investigated for its potential biological activity and interactions with biomolecules

Medicine:

- Explored as a potential lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer research

Industry:

- Utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of 1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity .

相似化合物的比较

Comparison with Similar Cyclopentane Derivatives

Structural and Functional Group Variations

The following table compares key cyclopentane-carboxylic acid derivatives, emphasizing substituent effects:

Key Research Findings

Electronic and Steric Effects

- Chlorophenyl derivatives (e.g., 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid) exhibit increased lipophilicity, improving membrane permeability in drug delivery studies .

生物活性

1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid (CAS No. 57557-65-0) is a compound of interest due to its unique structure and potential biological activities. The phenylsulfanyl group, combined with the cyclopentane ring and carboxylic acid functional group, suggests a range of interactions with biological systems, particularly in medicinal chemistry and pharmacology.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H12O2S

- Molecular Weight : 220.28 g/mol

- Functional Groups : Carboxylic acid (-COOH), phenyl sulfide (-SPh)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, potentially modulating the activity of proteins involved in various biochemical pathways. Additionally, the phenylsulfanyl group may undergo oxidation or reduction, leading to reactive intermediates that interact with biomolecules.

Anticancer Properties

Research indicates that derivatives of cyclopentane carboxylic acids exhibit anticancer properties. Specifically, this compound has been explored for its potential as a lead compound in cancer research. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. The interaction with inflammatory mediators suggests that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

- Study on Sigma Receptors : A study highlighted that certain derivatives of cycloalkanes, including compounds related to this compound, act as selective ligands for sigma receptors. These receptors are implicated in pain modulation and neuroprotection, suggesting potential therapeutic applications in treating neurological disorders .

- Inhibition of Enzymatic Activity : Another notable research finding indicates that the compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered drug metabolism and enhanced therapeutic effects when used in combination with other pharmaceuticals.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(Phenylsulfanyl)cyclohexane-1-carboxylic acid | Cyclohexane derivative | Moderate anticancer effects |

| 1-(Phenylsulfanyl)cyclopentane-1-thiol | Thiol derivative | Antioxidant properties |

| 1-(Phenylsulfanyl)cyclopentane-1-methanol | Alcohol derivative | Neuroprotective effects |

常见问题

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm the cyclopentane backbone and phenylsulfanyl substituent. For stereoisomers, NOESY or COSY can resolve spatial arrangements .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (expected: ~250 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%), especially for detecting residual starting materials .

How do solvent choice and storage conditions impact the stability of this compound?

Basic Research Question

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but hydrolyzes in aqueous acidic/basic conditions. Stability tests show <5% degradation in DMSO at 25°C over 30 days .

- Storage : Store at 2–8°C under nitrogen to prevent oxidation of the sulfanyl group. Lyophilized powders retain stability longer than solutions .

What mechanistic insights explain the compound’s reactivity in ring-opening or functionalization reactions?

Advanced Research Question

The cyclopentane ring’s strain and electron-withdrawing carboxylic acid group facilitate nucleophilic attacks. For example:

- Ring-opening : Under basic conditions, the carboxylate anion destabilizes the ring, enabling nucleophilic substitution at the sulfanyl group.

- Functionalization : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the phenylsulfanyl moiety while preserving the carboxylate .

Kinetic studies using DFT calculations or isotopic labeling (e.g., O in carboxylate) can elucidate transition states .

How does stereochemistry at the cyclopentane ring influence biological activity or binding affinity?

Advanced Research Question

Chiral centers (e.g., in (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid analogs) significantly affect interactions with enzymes or receptors. For instance:

- Enantioselectivity : The (1S,3R)-configuration in similar compounds enhances binding to G-protein-coupled receptors by 10-fold compared to (1R,3S) .

- Docking Studies : Molecular dynamics simulations reveal that axial vs. equatorial substituent orientation alters hydrogen-bonding networks in active sites .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies may arise from:

- Purity Variations : Commercial samples with 97% purity (e.g., Thermo Scientific™ products) vs. lab-synthesized batches (90–95%) can skew IC values .

- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or cell lines (HEK293 vs. HeLa) affect membrane permeability.

Resolution : - Validate purity via HPLC and NMR.

- Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .

What strategies optimize the compound’s use as an enzyme inhibitor in kinetic studies?

Advanced Research Question

- Reversible Inhibition : Pre-incubate the enzyme (e.g., cytochrome P450) with 1–100 µM inhibitor for 15–30 minutes. Use Lineweaver-Burk plots to determine .

- Irreversible Inhibition : Incorporate a Michaelis-Menten trap (e.g., glutathione) to quantify covalent adduct formation via LC-MS .

How can computational modeling predict the compound’s interactions with novel biological targets?

Advanced Research Question

- Pharmacophore Modeling : Identify critical features (carboxylate, phenylsulfanyl) using tools like Schrödinger’s Phase.

- MD Simulations : Simulate binding to ATP-binding cassettes (ABC transporters) over 100 ns to assess stability.

- ADMET Prediction : SwissADME estimates logP (~2.5) and BBB permeability (low), guiding in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。